molecular formula C22H17ClN2O3 B2497306 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide CAS No. 2034297-50-0

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2497306
CAS No.: 2034297-50-0
M. Wt: 392.84
InChI Key: WWMNBQRPSQVIOV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing receptor expressed in sensory neurons and various cancers. Its primary research value lies in its utility for probing the complex physiological and pathological roles of TRPM8. In neuroscience and pain research, this compound is a critical tool for investigating the mechanisms of cold thermosensation and for validating TRPM8 as a therapeutic target for pathological conditions such as cold allodynia, migraine, and neuropathic pain. By selectively inhibiting TRPM8-mediated currents, researchers can dissect its contribution to sensory signaling pathways from those of other thermoreceptors. Beyond neurology, this antagonist is increasingly employed in oncology research. TRPM8 is functionally expressed in cancers like prostate and pancreatic carcinoma, where it is implicated in cell proliferation, survival, and migration. The application of this compound allows scientists to explore TRPM8's oncogenic functions and assess the potential of TRPM8 blockade as an anti-cancer strategy. Its well-characterized antagonistic activity makes it an essential pharmacological probe for in vitro and in vivo studies aimed at understanding channel biology and developing novel therapeutics for pain and oncology.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-20(21(25-28-14)18-4-2-3-5-19(18)23)22(26)24-12-15-6-8-16(9-7-15)17-10-11-27-13-17/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMNBQRPSQVIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoxazole Derivatives with Varied Substituents

Compound Name Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key Findings
3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide 3,4-Dimethoxyphenyl carboxamide 23 µg/mL (Hep3B) Moderate cytotoxicity; methoxy groups enhance electron donation.
N-(4-(tert-Butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 4-tert-Butylphenyl carboxamide 7.8 µg/mL (Antioxidant assay) High antioxidant activity due to tert-butyl’s radical stabilization.
3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39k) 4-Diethylaminophenyl carboxamide Not reported Enhanced solubility via diethylamino group; used in SAR studies.
3-(2-Chlorophenyl)-N-(4-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-1-methylpyrazol-5-yl)-5-methylisoxazole-4-carboxamide (6j) Furan-2-yl hydrazone-pyrazole hybrid Not reported Structural complexity improves antiviral potential; furan enhances π-π interactions.
Target Compound: 3-(2-Chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide 4-(Furan-3-yl)benzyl carboxamide Pending evaluation Predicted improved bioavailability due to benzyl-furan’s balance of lipophilicity and polarity.

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : The 2-chlorophenyl group is critical for activity, as ortho-substituted halogens enhance steric and electronic interactions with biological targets compared to para-substituted analogs .
  • Carboxamide Substitutions :
    • Electron-donating groups (e.g., methoxy, tert-butyl) improve antioxidant activity by stabilizing radical intermediates .
    • Aromatic heterocycles (e.g., furan, thiophene) in the benzyl group modulate solubility and binding affinity. For example, furan-3-yl offers better metabolic stability than furan-2-yl due to reduced susceptibility to oxidation .
  • Hybrid Structures : Incorporation of pyrazole-hydrazone moieties (e.g., compound 6j) broadens biological activity but may increase synthetic complexity .

Physicochemical Properties

Property Target Compound 39k 6j
Molecular Weight ~437.87 g/mol ~409.87 g/mol ~507.92 g/mol
logP (Predicted) ~3.8 ~4.2 ~3.5
Hydrogen Bond Donors 1 1 2
Synthetic Yield Not reported 55–73% 86.4%
  • The target compound’s benzyl-furan substituent likely reduces logP compared to diethylamino-substituted analogs (e.g., 39k), improving aqueous solubility .

Research Findings and Gaps

  • Antiviral Potential: Pyrazole-hydrazone-isoxazole hybrids (e.g., 6j) show promise against RNA viruses, but the target compound’s furan-3-yl benzyl group may offer unique binding in viral protease inhibition .
  • Anticancer Activity : Fluorophenyl analogs (e.g., IC₅₀ = 7.66 µg/mL) outperform chlorophenyl derivatives in cytotoxicity, suggesting halogen electronegativity impacts DNA intercalation .
  • Synthetic Accessibility : The target compound’s synthesis likely follows established carboxamide coupling protocols (e.g., HBTU/DIPEA), but yields depend on furan-3-ylbenzylamine availability .

Biological Activity

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a distinctive structure comprising a chlorophenyl group, a furan ring, and an isoxazole moiety, which are known to influence its interaction with biological targets.

The compound can be synthesized through multi-step organic reactions, starting with the formation of the isoxazole ring followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the formation of the desired compound.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies involving similar structures, some derivatives demonstrated significant antibacterial effects against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) for these compounds were recorded, showing that structural modifications can enhance or diminish activity .

Anticancer Properties

The potential anticancer properties of this compound are also noteworthy. Related compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results indicated that compounds with electron-donating substituents exhibited higher antibacterial activity compared to those with electron-withdrawing groups. For instance, derivatives with methoxy groups demonstrated lower MIC values against E. coli and B. subtilis compared to their counterparts lacking these substituents .
  • Anticancer Research : In a clinical investigation, a series of isoxazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results highlighted that certain modifications in the structure led to enhanced potency against breast cancer cells, suggesting a promising avenue for further research into this compound's therapeutic potential .

Data Summary

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialBacillus subtilisModerate activity
Escherichia coliSignificant activity
AnticancerMCF-7Cytotoxic effects
A549Cell proliferation inhibition

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide?

  • Methodological Answer : The synthesis involves coupling the carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3), with 4-(furan-3-yl)benzylamine via amide bond formation. Key steps include:
  • Activation : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to activate the carboxylic acid .
  • Coupling : React with the benzylamine derivative in the presence of DIPEA (N,N-Diisopropylethylamine) to neutralize acidic byproducts .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .
    Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratio (1:1.2 acid/amine), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy :
  • ¹H NMR : Chlorophenyl protons appear as doublets at δ 7.4–7.5 (J = 8.2 Hz), furan protons at δ 6.3 (H-4) and δ 7.4 (H-5), and the methyl group on isoxazole as a singlet at δ 2.4 .
  • ¹³C NMR : Carbonyl (C=O) at δ 169.9 ppm, isoxazole C-3 at δ 99.8 ppm, and furan carbons at δ 110–145 ppm .
  • HRMS : Molecular ion [M+H]⁺ calculated for C₂₂H₁₈ClN₂O₃: 393.1004; observed deviation <2 ppm .
  • HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications influence biological activity and target binding?

  • Methodological Answer : Key SAR Insights :
  • Isoxazole Ring : The isoxazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity .
  • Benzyl Substituents : The 4-(furan-3-yl)benzyl group improves solubility via π-π stacking with hydrophobic enzyme pockets. Replacement with 4-(trifluoromethyl)benzyl (as in ) reduces activity due to steric hindrance .
  • Chlorophenyl Group : The 2-chloro position enhances lipophilicity and target affinity compared to 3- or 4-chloro analogs (e.g., 20% lower IC₅₀ in kinase inhibition assays) .
    Experimental Design : Synthesize analogs with systematic substitutions (e.g., furan → thiophene, chloro → fluoro) and evaluate using enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What methodologies identify the compound’s biological targets and mechanisms?

  • Methodological Answer : Target Identification Strategies :
  • Mitochondrial Assays : Isolate mitochondria (C57BL6/J mouse liver) and measure effects on membrane potential (Rh123 fluorescence) and calcium uptake (Calcium Green-5N) to assess interactions with ion channels or transporters .
  • Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., kinases, GPCRs) on a sensor chip and measure binding kinetics (ka/kd) in real time .
  • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts to identify stabilization upon compound binding .
    Mechanistic Insight : The compound may modulate ATP-binding cassette (ABC) transporters or kinase signaling pathways , as suggested by structural analogs in and .

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